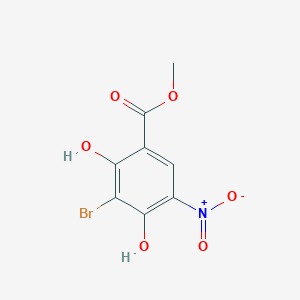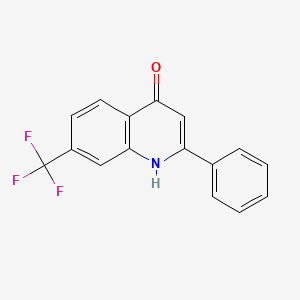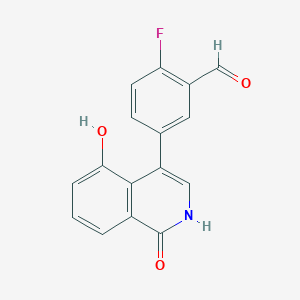
4-(7-Chloroquinolin-4-yl)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-Chloroquinolin-4-yl)morpholine hydrochloride is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their broad range of pharmacological activities, including anticancer, antitumor, antimalarial, antifungal, antibacterial, and anti-HIV properties
Preparation Methods
The synthesis of 4-(7-Chloroquinolin-4-yl)morpholine hydrochloride typically involves the functionalization of 4,7-dichloroquinoline. One common method is the Ullmann coupling reaction, which involves the oxidative addition of 4,7-dichloroquinoline to copper(I) to form a copper(III) intermediate. This intermediate then undergoes a reductive elimination step to release the coupling product . Another method involves the click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation .
Chemical Reactions Analysis
4-(7-Chloroquinolin-4-yl)morpholine hydrochloride undergoes various chemical reactions, including nucleophilic aromatic substitution and oxidative addition. Common reagents used in these reactions include hydrazine, copper(I), and different carbonyl compounds . The major products formed from these reactions are typically quinoline derivatives with varying substituents, which can exhibit different biological activities .
Scientific Research Applications
4-(7-Chloroquinolin-4-yl)morpholine hydrochloride has a wide range of scientific research applications. It has been studied for its potential as an antimalarial and anticancer agent . The compound’s derivatives have shown significant inhibitory values against heme crystallization, which is a key mechanism in antimalarial activity . Additionally, these derivatives have demonstrated cytotoxic effects against various cancer cell lines, including human prostate tumor cells . The compound is also used in the synthesis of novel antimicrobial agents, which are crucial in the fight against drug-resistant pathogens .
Mechanism of Action
The mechanism of action of 4-(7-Chloroquinolin-4-yl)morpholine hydrochloride involves its interaction with molecular targets and pathways related to its pharmacological activities. For instance, its antimalarial activity is attributed to the inhibition of heme crystallization, which prevents the malaria parasite from detoxifying heme . Its anticancer activity is linked to its ability to induce cytotoxic effects in cancer cells, although the exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-(7-Chloroquinolin-4-yl)morpholine hydrochloride can be compared with other quinoline derivatives, such as 7-chloro-4-aminoquinoline and 4,7-dichloroquinoline . These compounds share similar pharmacological activities but differ in their chemical structures and specific biological effects. For example, 7-chloro-4-aminoquinoline derivatives have been synthesized for their antimicrobial potential, while 4,7-dichloroquinoline derivatives are used in the synthesis of various quinoline-based drugs .
Properties
CAS No. |
853344-40-8 |
|---|---|
Molecular Formula |
C13H14Cl2N2O |
Molecular Weight |
285.17 g/mol |
IUPAC Name |
4-(7-chloroquinolin-4-yl)morpholine;hydrochloride |
InChI |
InChI=1S/C13H13ClN2O.ClH/c14-10-1-2-11-12(9-10)15-4-3-13(11)16-5-7-17-8-6-16;/h1-4,9H,5-8H2;1H |
InChI Key |
HXFATUSWEGEIFI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C3C=CC(=CC3=NC=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(2-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B11839576.png)
![Ethyl 5-chloro-7-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B11839577.png)









![4,9-Diethoxy-7-methyl-furo[3,2-G]chromen-5-one](/img/structure/B11839634.png)

![6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11839643.png)
